5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride
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Overview
Description
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazines with diketones or ketoesters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, analgesic, and antimicrobial activities, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-phenyl-3-methyl-1H-pyrazol-5-one
- 5-oxo-1-phenyl-3-methyl-4H-pyrazol-4-ylidene
Uniqueness
Compared to similar compounds, 5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride exhibits unique structural features that enhance its reactivity and stability. Its specific arrangement of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C21H20N4O2.ClH/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17;/h3-12,18-19H,13H2,1-2H3;1H |
InChI Key |
DIRDEFKHCRAOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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